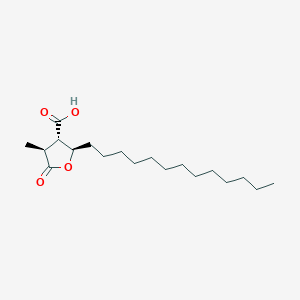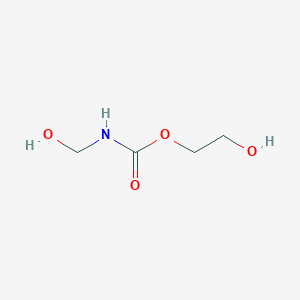
Tritert-butylsilicon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tritert-butylsilicon, also known as Tri-t-butylsilane, is a chemical compound with the molecular formula C12H28Si . It is used in various organic raw materials and organosilicon .
Synthesis Analysis
While specific synthesis methods for Tritert-butylsilicon were not found in the search results, a related compound, ribonucleic acid (RNA), uses β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection for its solid-phase synthesis .Physical And Chemical Properties Analysis
Tritert-butylsilicon has a melting point of 33-44°C, a boiling point of 142-6°C at 100mm, and a flash point of >65°C . It has a vapor pressure of 0.376mmHg at 25°C and should be stored at 2-8°C . It reacts with aqueous base .Applications De Recherche Scientifique
Nanotechnology
Tritert-butylsilicon, as a silica-based compound, has significant applications in the field of nanotechnology . Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
Advanced Catalysis
Silica-based nanoparticles, including those derived from Tritert-butylsilicon, are used in advanced catalysis . The surface modification step plays a crucial role in enhancing the various properties of the silica surface, making it suitable for advanced catalysis .
Drug Delivery
Silica-based nanoparticles are also used in drug delivery systems . The surface modification of these nanoparticles allows for the targeted delivery of drugs, improving the efficiency of treatment .
Biomedical Applications
Biomedical applications of Tritert-butylsilicon are extensive, ranging from imaging to therapy . The unique properties of silica-based nanoparticles make them ideal for various biomedical applications .
Environmental Remediation
Tritert-butylsilicon is used in environmental remediation applications . Silica-based nanoparticles can be used for the removal of pollutants from the environment, contributing to environmental sustainability .
Wastewater Treatment
In the field of wastewater treatment, Tritert-butylsilicon plays a significant role . The surface-modified silica nanoparticles can effectively remove contaminants from wastewater, making it safer for discharge or reuse .
Radiofluorination
Tritert-butylsilicon compounds are used in the radiofluorination of organic compounds . This process is gaining considerable importance for synthesizing chemicals that can be employed as radiotracers for the diagnosis of various diseases .
Organocatalysis
Tritert-butylsilicon is used in organocatalysis, specifically in the fluorination of organic compounds . The process involves the use of a quaternary ammonium salt, tri-tert-butanol-methylammonium iodide (TBMA-I), which has shown moderate to good radiochemical yields .
Mécanisme D'action
Target of Action
Tritert-butylsilicon, also known as Tri-t-butylsilane, is a silicon compound
Mode of Action
It’s known that this compound contains three tert-butoxy groups and a rare Si–S–H functional group . This suggests that it may act as a hydrogen donor in radical chain reactions . .
Biochemical Pathways
The biochemical pathways affected by Tritert-butylsilicon are currently unknown. Given its potential role as a hydrogen donor in radical chain reactions , it could be involved in various biochemical processes.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Tritert-butylsilicon are not well-documented in the available literature. Understanding these properties is crucial for assessing the compound’s bioavailability. Future studies should focus on characterizing the pharmacokinetic profile of Tritert-butylsilicon .
Result of Action
Given its potential role as a hydrogen donor in radical chain reactions , it might influence various cellular processes.
Propriétés
InChI |
InChI=1S/C12H27Si/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDLEZMOAXZZNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423069 |
Source


|
| Record name | Tritert-butylsilicon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tritert-butylsilicon | |
CAS RN |
18159-55-2 |
Source


|
| Record name | Tritert-butylsilicon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-t-butylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

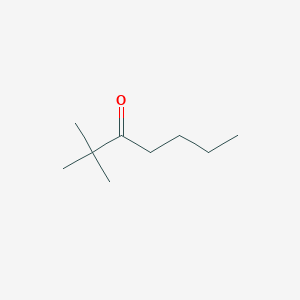

![3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-](/img/structure/B99862.png)

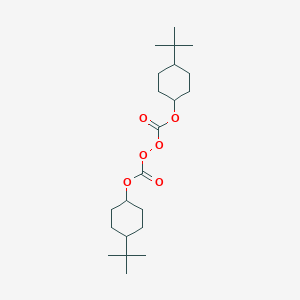
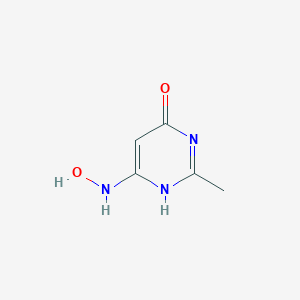


![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)
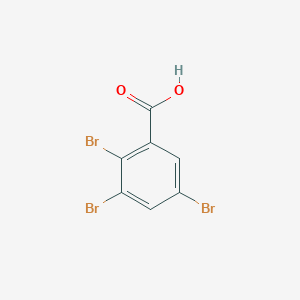

![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)
